
N-(4-amino-2-((2-((3-fluorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each targeting a different functional group. For example, the amide could be formed via a reaction between a carboxylic acid and an amine . The thioether could be synthesized through a nucleophilic substitution reaction .Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, is likely quite complex. The presence of multiple functional groups and a cyclic structure suggests that it may have a rigid, three-dimensional shape. This could have implications for its physical properties and its interactions with other molecules .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups it contains. For example, the amide group might be hydrolyzed under acidic or basic conditions to yield a carboxylic acid and an amine . The thioether group could potentially undergo oxidation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the amide could make it more soluble in polar solvents .Applications De Recherche Scientifique
- Hexamethylmelamine (HMM) , a derivative of this compound, exhibits antitumor properties. It is used clinically to treat lung, breast, and ovarian cancers .
- Hydroxymethylpentamethylmelamine (HMPMM) , the hydroxylated metabolite of HMM, is also relevant in cancer treatment .
- Certain 1,3,5-triazines, including those structurally related to our compound, display aromatase inhibitory activity .
- The compound N-(4-amino-2-((2-((3-fluorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide (let’s call it “Compound 6”) has potential as a siderophore-mediated drug .
- Compound 8 shows activity against LTC4, which has protective effects on gastric lesions induced by HCl and ethanol .
Antitumor Properties
Aromatase Inhibition
Siderophore-Mediated Drug Potential
Corticotrophin-Releasing Factor 1 (CRF1) Receptor Antagonism
Leukotriene C4 (LTC4) Antagonism
Anti-Protozoan Activity
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 4-amino-2-thiouracil with 2-bromo-3-fluoroaniline to form the intermediate, which is then reacted with ethyl 2-bromo-3-fluoropropionate to form the key intermediate. This intermediate is then reacted with 3,4-difluorobenzoyl chloride to form the final product.", "Starting Materials": [ "4-amino-2-thiouracil", "2-bromo-3-fluoroaniline", "ethyl 2-bromo-3-fluoropropionate", "3,4-difluorobenzoyl chloride" ], "Reaction": [ "Step 1: 4-amino-2-thiouracil is reacted with 2-bromo-3-fluoroaniline in the presence of a base such as potassium carbonate to form the intermediate.", "Step 2: The intermediate is then reacted with ethyl 2-bromo-3-fluoropropionate in the presence of a base such as potassium carbonate to form the key intermediate.", "Step 3: The key intermediate is then reacted with 3,4-difluorobenzoyl chloride in the presence of a base such as triethylamine to form the final product.", "Step 4: The final product is purified by column chromatography to obtain the pure compound." ] } | |
Numéro CAS |
888426-13-9 |
Nom du produit |
N-(4-amino-2-((2-((3-fluorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide |
Formule moléculaire |
C19H14F3N5O3S |
Poids moléculaire |
449.41 |
Nom IUPAC |
N-[4-amino-2-[2-(3-fluoroanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-3,4-difluorobenzamide |
InChI |
InChI=1S/C19H14F3N5O3S/c20-10-2-1-3-11(7-10)24-14(28)8-31-19-26-16(23)15(18(30)27-19)25-17(29)9-4-5-12(21)13(22)6-9/h1-7H,8H2,(H,24,28)(H,25,29)(H3,23,26,27,30) |
Clé InChI |
YQKLMAWLLSRFBB-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)F)NC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC(=C(C=C3)F)F)N |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



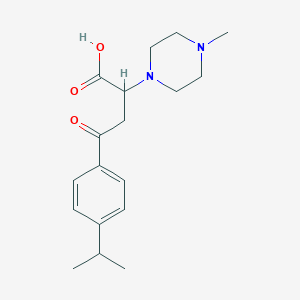


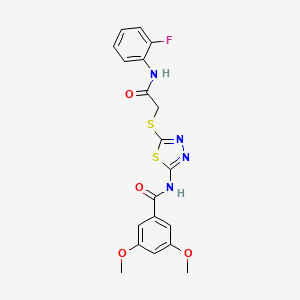
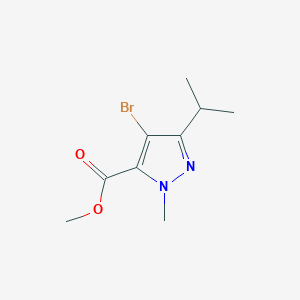


![2-[3-(3,5-dimethylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-methylacetamide](/img/structure/B2800305.png)
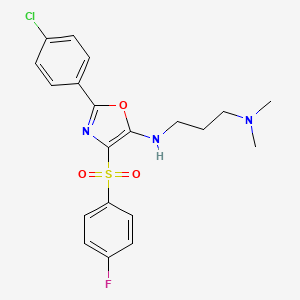
![3-(4-chlorophenyl)-2-((2,5-dimethylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2800312.png)

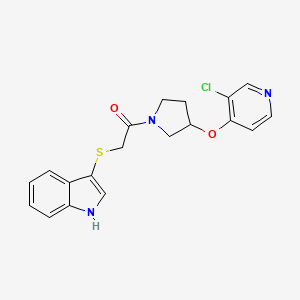
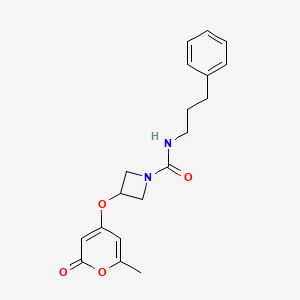
![2-[3-sulfanyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-yl]acetamide](/img/structure/B2800318.png)